![molecular formula C12H16F3NO B2487324 Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine CAS No. 1095116-27-0](/img/structure/B2487324.png)
Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine
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Description
Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine is a complex organic compound. It contains an isopropyl group (a carbon atom connected to two hydrogen atoms and one methyl group), a benzyl group (a benzene ring attached to a methyl group), and a trifluoroethoxy group (an oxygen atom connected to a carbon atom, which is in turn connected to three fluorine atoms) .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the benzyl group suggests aromatic properties, while the trifluoroethoxy group could introduce polarity and the potential for hydrogen bonding .Chemical Reactions Analysis
Amines are known to undergo a variety of chemical reactions, including alkylation, acylation, and condensation with carbonyls . The specific reactions that this compound would undergo would depend on the conditions and the other reactants present.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of the trifluoroethoxy group could increase its polarity and potentially its solubility in water . The benzyl group could contribute to aromaticity and stability .Scientific Research Applications
- Key Findings : FEON-based electrolytes exhibit better performance compared to commercial carbonate electrolytes. Molecular dynamics simulations reveal the solvation structure, and the solid electrolyte interphase on the lithium metal anode enriches with organic components and LiF .
Electrolytes for High-Energy Density Lithium Metal Batteries
properties
IUPAC Name |
N-[[3-(2,2,2-trifluoroethoxy)phenyl]methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F3NO/c1-9(2)16-7-10-4-3-5-11(6-10)17-8-12(13,14)15/h3-6,9,16H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFNGRBINIDLFS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=CC=C1)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isopropyl[3-(2,2,2-trifluoroethoxy)benzyl]amine |
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